5-{[3-(dimethylamino)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
The compound 5-{[3-(dimethylamino)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted at position 5 with a dimethylamino-propylamino group and at position 2 with a furan-2-yl moiety bearing a 4-methylphenoxy-methyl substituent.
Properties
IUPAC Name |
5-[3-(dimethylamino)propylamino]-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-15-5-7-16(8-6-15)26-14-17-9-10-19(27-17)21-24-18(13-22)20(28-21)23-11-4-12-25(2)3/h5-10,23H,4,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWWODDPFXMIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCCN(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(dimethylamino)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the furan and oxazole rings, followed by the introduction of the dimethylamino group and the 4-methylphenoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(dimethylamino)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, 5-{[3-(dimethylamino)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as a drug candidate for various diseases, focusing on its mechanism of action and biological activity.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[3-(dimethylamino)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural Analogues of 1,3-Oxazole-4-carbonitriles
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
- Molecular Formula : C₂₃H₁₈FN₃O₄
- Key Differences: Amino Substituent: 4-Fluorobenzyl vs. 3-(dimethylamino)propyl. Phenoxy Group: 4-Methoxy vs. 4-Methyl. Methoxy is a stronger electron donor (via resonance), whereas methyl exerts weaker inductive effects, influencing electronic interactions with targets .
- Physicochemical Properties :
- Molar mass: 419.412 g/mol.
- The fluorine atom may reduce logP (increased polarity) compared to the methyl group in the target compound.
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile
- Molecular Formula : C₂₂H₂₃N₃O₅
- Key Differences: Amino Substituent: Aromatic 3,4-dimethoxyphenethyl vs. aliphatic dimethylamino-propyl. Phenoxy Group: 2-Methoxy vs. 4-Methyl. Steric and electronic effects differ significantly due to substituent position and nature .
- Physicochemical Properties :
- Molar mass: 409.44 g/mol.
- Multiple methoxy groups elevate polarity but may reduce membrane permeability compared to the target compound.
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-1,3-oxazole-4-carbonitrile (Compound 7)
- Key Differences: Substituents: Lacks the furan-phenoxy moiety but includes a second dimethylamino group on the propyl chain.
- Synthesis: Reacted with dimethylamine in methanol (70% yield), suggesting scalable routes for amino-substituted oxazoles .
Comparative Analysis of Substituent Effects
Biological Activity
The compound 5-{[3-(dimethylamino)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (referred to as Compound A) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes an oxazole ring, a furan moiety, and a dimethylamino group. Its molecular formula is C₁₈H₁₈N₄O₂, and it possesses unique pharmacophoric features that contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Key Functional Groups | Oxazole, Furan, Dimethylamino |
| Molecular Weight | 342.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: Anticancer Efficacy
A study conducted by Fayad et al. (2019) utilized multicellular spheroids to assess the anticancer efficacy of Compound A. The results showed:
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
- Mechanism of Action : Induction of apoptosis via the mitochondrial pathway.
Enzyme Inhibition
Compound A has also been evaluated for its inhibitory effects on specific enzymes related to cancer progression and other diseases.
Table: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Remarks |
|---|---|---|
| Acetylcholinesterase (AChE) | 40 | Moderate inhibition |
| Butyrylcholinesterase (BChE) | 25 | Selective inhibition |
Anti-inflammatory Properties
In addition to its anticancer effects, Compound A has shown potential anti-inflammatory activity. Research indicates that it can reduce pro-inflammatory cytokines in activated macrophages.
The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory markers such as TNF-α and IL-6.
Pharmacokinetics
Understanding the pharmacokinetic profile of Compound A is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
- Metabolism : Primarily metabolized by CYP450 enzymes.
- Elimination Half-Life : Approximately 4 hours.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
